molecular formula C15H15NO3 B3008572 3-(9H-Carbazol-4-yloxy)-1,2-propanediol CAS No. 123119-89-1

3-(9H-Carbazol-4-yloxy)-1,2-propanediol

Cat. No.: B3008572
CAS No.: 123119-89-1
M. Wt: 257.289
InChI Key: PHIWDZXZVQVXLT-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Research

The carbazole scaffold, a tricyclic aromatic structure consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, is a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to form the core of molecules that exhibit a wide array of biological activities. scispace.comnih.gov Both naturally occurring and synthetic carbazole derivatives have been the focus of extensive research due to their therapeutic potential across various disease categories. ijpsjournal.com

The inherent properties of the carbazole ring system, including its rigidity, planarity, and electron-rich nature, allow it to interact with diverse biological targets. ijpsjournal.com This has led to the development of carbazole-based compounds with demonstrated efficacy in several key areas of pharmacology.

Biological Activities of Carbazole Derivatives
Biological ActivityDescriptionReference
AnticancerCarbazole derivatives have shown cytotoxic activities against various cancer cell lines, making them promising candidates for cancer therapy. scispace.comijpsjournal.com
AntibacterialCertain carbazole alkaloids and their synthetic analogues exhibit potent activity against a range of bacteria, including drug-resistant strains like M. tuberculosis. scispace.comingentaconnect.com
Anti-AlzheimerThe carbazole structure has been utilized to design agents that target pathological pathways associated with Alzheimer's disease. researchgate.netscispace.com
AntiviralThe carbazole skeleton is a key structural motif in compounds being investigated for their antiviral applications. researchgate.netnih.gov
AntimalarialModifications to the carbazole scaffold have yielded compounds with significant antimalarial properties. scispace.comnih.gov

Contextualization of 3-(9H-Carbazol-4-yloxy)-1,2-propanediol as a Key Carbazole Derivative

Within this rich chemical landscape, this compound holds a specific and important position. It is structurally derived from the reaction of 4-hydroxycarbazole (B19958) with an epoxypropane derivative, such as epichlorohydrin (B41342). connectjournals.comgoogle.com The resulting epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole, is a highly reactive and pivotal intermediate. connectjournals.com The hydrolysis of this epoxide's ring, either intentionally or as a side reaction during synthesis, yields this compound. jocpr.com Its primary significance lies in its role as a direct precursor or a closely related compound to the key building block for multi-action pharmaceuticals.

The most prominent role of this compound, and its parent epoxide, is as a key intermediate in the synthesis of Carvedilol. google.comnih.gov Carvedilol is a widely used medication for managing hypertension and congestive heart failure. nih.gov It functions as a non-selective beta-adrenergic blocker with alpha-1 blocking activity. google.com

The synthesis of Carvedilol involves the nucleophilic opening of the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole by the amine 2-(2-methoxyphenoxy)ethanamine. google.com This reaction attaches the side chain that is crucial for Carvedilol's pharmacological activity. The formation of the diol, this compound, can be an undesired side-product in this process if water is present, and it is sometimes classified as a process-related impurity. jocpr.com However, its structure represents the core carbazole-propanol backbone of the final drug molecule.

The strategic importance of this intermediate is underscored by the numerous synthetic routes developed to optimize the production of Carvedilol and minimize the formation of impurities. google.com These methods focus on the efficient coupling of the carbazole epoxide intermediate with the appropriate amine side-chain.

Key Components in the Synthesis of Carvedilol
Compound NameRole in SynthesisReference
4-HydroxycarbazoleStarting material for the carbazole portion. connectjournals.comgoogle.com
EpichlorohydrinReacts with 4-hydroxycarbazole to form the epoxide intermediate. connectjournals.comgoogle.com
4-(Oxiran-2-ylmethoxy)-9H-carbazoleKey epoxide intermediate. google.com
This compound Hydrolysis product of the epoxide intermediate; represents the core backbone. jocpr.com
2-(2-Methoxyphenoxy)ethanamineAmine side-chain that opens the epoxide ring to form the final product. google.com
CarvedilolFinal bioactive compound; a β- and α1-adrenoreceptor blocker. google.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-carbazol-4-yloxy)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)16-13/h1-7,10,16-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWDZXZVQVXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization of 3 9h Carbazol 4 Yloxy 1,2 Propanediol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 3-(9H-Carbazol-4-yloxy)-1,2-propanediol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular skeleton and the connectivity of its constituent parts. hyphadiscovery.com

For Carvedilol, which contains the this compound moiety, ¹H-NMR spectroscopy in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) provides characteristic signals that can be used for quantification. rsc.org For instance, a signal at 8.20 ppm is typically used to quantify the analyte. rsc.org The aromatic protons of the carbazole (B46965) ring system resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The proton of the N-H group in the carbazole ring also appears as a distinct singlet in this region. Protons on the propanediol (B1597323) side chain and those adjacent to the ether linkage and hydroxyl groups appear in the more upfield region of the spectrum.

Solid-state NMR, specifically ¹³C cross-polarization magic-angle spinning (CPMAS) NMR, is employed to characterize the compound in its solid form. nih.gov This technique is sensitive to the local environment and can distinguish between different polymorphic forms. nih.govresearchgate.net For Carvedilol, solid-state NMR has confirmed that its physical form is typically the freebase Form II, with no evidence of other polymorphs in pharmaceutical preparations. nih.gov The absence of significant shifts in the spectra of drug formulations suggests a lack of strong intermolecular interactions between the active ingredient and excipients. nih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond correlations and definitively assign all proton and carbon signals, confirming the precise structure of the molecule. hyphadiscovery.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety (in DMSO-d₆)

Atom Type Chemical Shift (ppm) Notes
Carbazole N-H ¹H ~11.0 Broad singlet, exchangeable with D₂O
Carbazole Ar-H ¹H 7.0 - 8.2 Multiple signals corresponding to aromatic protons
CH (on diol) ¹H ~3.8 - 4.0 Multiplet
CH₂O (ether) ¹H ~4.1 - 4.3 Multiplet
CH₂OH ¹H ~3.4 - 3.6 Multiplet
OH ¹H ~4.5 - 5.5 Broad signals, exchangeable with D₂O
Carbazole Ar-C ¹³C 105 - 145 Multiple signals for aromatic carbons
C-OH (on diol) ¹³C ~70
CH₂-O (ether) ¹³C ~72
CH₂-OH ¹³C ~63

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and specific analogue structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound and its analogues, the IR spectrum reveals key absorptions corresponding to the N-H and O-H stretching, aromatic C-H and C=C stretching, C-O ether stretching, and other characteristic vibrations.

The analysis of Carvedilol shows a prominent peak around 3345 cm⁻¹ corresponding to the N-H stretching vibration of the carbazole moiety. researchgate.net The broad absorption band for the O-H groups of the propanediol is also expected in the region of 3200-3600 cm⁻¹. Aromatic C=C stretching vibrations from the carbazole ring system are observed in the 1502 to 1607 cm⁻¹ region. researchgate.net Strong to medium intensity bands between 1099 and 1177 cm⁻¹ are characteristic of the C-O stretching vibrations of the ether and alcohol groups. researchgate.net The region from 1252 to 1402 cm⁻¹ is assigned to C-C stretching vibrations. researchgate.net Furthermore, ring breathing modes for the carbazole structure can be identified at lower frequencies, such as 849 and 783 cm⁻¹. researchgate.net Studies on various substituted carbazole derivatives have helped in assigning substituent-sensitive and other characteristic bands. nih.govresearchgate.net

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3200 - 3600 O-H (Alcohol) Stretching Broad, Strong
~3345 N-H (Carbazole) Stretching Sharp, Medium
3000 - 3100 C-H (Aromatic) Stretching Medium
2850 - 2960 C-H (Aliphatic) Stretching Medium
1500 - 1610 C=C (Aromatic) Stretching Medium to Strong
1200 - 1260 C-O (Aryl Ether) Stretching Strong
1050 - 1150 C-O (Alcohol) Stretching Strong

Note: Positions and intensities are based on data from Carvedilol and related carbazole compounds. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound and its analogues, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed. rsc.org

The molecular weight of this compound (C₁₅H₁₅NO₃) is 257.28 g/mol . In positive ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 258.1.

Studies on the closely related drug Carvedilol (m/z 406.19) provide significant insight into the expected fragmentation pathways. nih.gov Upon collision-induced dissociation, Carvedilol typically yields a highly abundant product ion at m/z 100.1. nih.govnih.gov This fragment corresponds to the cleavage of the bond between the propanol (B110389) oxygen and the secondary amine, followed by a rearrangement. The carbazole-containing portion of the molecule also produces characteristic fragments. The fragmentation of this compound itself would likely involve the loss of water (H₂O) from the diol moiety and cleavage of the C-O bonds in the side chain, leading to fragments representing the stable carbazole-oxy cation.

Table 3: Predicted and Observed Mass Fragments for Carvedilol and Related Structures

m/z (Daltons) Proposed Fragment Ion Parent Compound Technique
407.1 [Carvedilol + H]⁺ Carvedilol ESI-MS
100.1 [C₅H₁₂NO]⁺ Carvedilol ESI-MS/MS
258.1 [this compound + H]⁺ This compound Predicted (ESI-MS)
240.1 [M+H - H₂O]⁺ This compound Predicted (ESI-MS/MS)
184.1 [C₁₂H₁₀NO]⁺ (Carbazol-oxy fragment) This compound Predicted (ESI-MS/MS)

Source: Fragmentation data derived from studies on Carvedilol. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled detail on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, extensive crystallographic data exists for its analogue Carvedilol and other carbazole derivatives. nih.govrsc.orgnih.gov

Carvedilol (Form II) crystallizes in the monoclinic space group P2₁/c. nih.gov In contrast, some of its solvated salts, such as Carvedilol adipate (B1204190) ethanol-solvate, crystallize in the triclinic space group P-1. nih.gov The carbazole ring system in these structures is nearly planar, a characteristic feature of this moiety. nih.gov The conformation of the side chain is determined by a combination of intramolecular hydrogen bonding and crystal packing forces. The solid-state structure dictates key physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is also used to characterize different crystalline forms (polymorphs), with one form of Carvedilol showing characteristic peaks at 4.3, 10.6, 11.1, 15.6, and 21.2 ± 0.2 degrees two-theta. google.com

Table 4: Representative Crystallographic Data for Carvedilol and its Salts

Parameter Carvedilol (Form II) Carvedilol Adipate Ethanol-Solvate
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
a (Å) 16.92 9.77
b (Å) 8.01 11.33
c (Å) 16.14 14.59
β (°) 107.5 81.3
Key Feature - Salt formation with adipic acid

Source: Data from crystallographic studies of Carvedilol and its derivatives. nih.gov

Thermal Analysis Techniques for Stability Assessment in Material Applications

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of materials. These properties are critical for pharmaceutical development and material science applications.

Table 5: Thermal Properties of Carvedilol

Technique Parameter Observed Value
TGA Onset of Decomposition ~222 - 230°C
TGA Decomposition Range 300 - 800°C
DSC Endothermic Peak (Melting) ~113 - 115°C

Source: Thermal analysis data for Carvedilol. google.comresearchgate.net

Photoelectron Spectroscopy for Electronic Structure and Photophysical Characterization

Photoelectron Spectroscopy (PES) is a powerful technique for directly probing the electronic structure of molecules by measuring the binding energies of their electrons. While direct PES data for this compound is not commonly published, its electronic and photophysical properties can be extensively characterized using complementary techniques like UV-Visible absorption and fluorescence spectroscopy, often supported by theoretical calculations.

The carbazole moiety is a well-known chromophore with strong absorption in the UV region. nih.gov Its derivatives are widely studied for applications in organic light-emitting diodes (OLEDs) and sensors due to their favorable electronic properties, including good hole-transporting capabilities and intense blue luminescence. nih.gov The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, dictates these properties.

Theoretical studies using Density Functional Theory (DFT) on various carbazole derivatives have been performed to understand their electronic transitions. nih.govmdpi.com For many carbazole-based systems, the HOMO is localized on the electron-rich carbazole unit, while the LUMO's location depends on other substituents. The energy difference between these orbitals (the HOMO-LUMO gap) corresponds to the lowest energy electronic transition, which can be observed in the UV-Vis absorption spectrum. Photophysical studies of carbazole derivatives show absorption maxima (λ_abs) typically in the 250-370 nm range, with fluorescence emission (λ_em) around 390 nm. nsf.gov The fluorescence quantum yields and lifetimes are sensitive to the molecular structure and solvent environment. nih.govnsf.gov

Table 6: Photophysical Properties of Representative Carbazole Derivatives

Compound Type λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F) Notes
Substituted Carbazoles 250 - 370 ~390 0.09 - 0.28 Excited with 365 nm light
Carbazole-based Dyes ~360 ~420 Varies with solvent Shift in bands indicates charge-transfer character
Carbazole-Benzothiazole 310, 362 452 0.70 (in solution) Dual-state emission characteristics

Source: Data compiled from photophysical studies on various carbazole derivatives. nih.govmdpi.comnsf.gov

Theoretical and Computational Investigations of Carbazole Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for studying the structure and properties of carbazole (B46965) derivatives. DFT methods offer a balance between computational cost and accuracy, making them suitable for analyzing relatively large molecules. A foundational study performed a detailed DFT conformational analysis on S-4-(2-hydroxypropoxy)carbazol, the S-enantiomer of 3-(9H-Carbazol-4-yloxy)-1,2-propanediol, using the B3LYP functional and the 6-31G(d) basis set to map its potential energy hypersurface (PEHS) in a vacuum and in various solvents. researchgate.netresearchgate.net This analysis confirmed that the carbazole ring system is planar and identified 19 distinct stable conformers in a vacuum. researchgate.net The stability of these conformers is significantly influenced by the potential for intramolecular hydrogen bonding. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) extends these methods to study excited states, which is crucial for predicting the photophysical properties of these compounds. researchgate.netuc.pt

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. biomedres.us

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the distribution of the LUMO depends on the nature and position of any substituent groups. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, DFT calculations on similar structures can provide representative data.

Below is a table of representative global reactivity descriptors that can be derived from HOMO and LUMO energies, illustrating their importance in chemical reactivity analysis. biomedres.usnih.gov

DescriptorFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons; a good electrophile has a high value. nih.gov

This table provides the theoretical framework for descriptors derived from HOMO-LUMO energies.

The photophysical properties of carbazole derivatives, such as their absorption and emission of light, are of great interest for applications in organic electronics like OLEDs. nih.gov TD-DFT is a primary computational tool used to simulate UV-Vis absorption spectra and predict the nature of electronic transitions. researchgate.netuc.pt For carbazole-based compounds, the long-wavelength absorption bands are typically assigned to π → π* transitions within the conjugated carbazole ring system. nih.gov

Simulations can predict key parameters such as maximum absorption wavelengths (λmax), oscillator strengths (related to absorption intensity), and the energies of excited states. This allows researchers to understand how structural modifications, such as the addition of the propanediol (B1597323) group, influence the optical properties. For example, in related carbazole-thiazole dyes, TD-DFT calculations have been used to analyze the charge-transfer character of electronic transitions. nih.gov While specific simulated spectra for this compound are not available in the cited literature, the methodology remains a powerful predictive tool in the study of such molecules. researchgate.net

Computational simulations of vibrational spectra (infrared and Raman) are performed to understand the vibrational modes of a molecule. In the conformational analysis of S-4-(2-hydroxypropoxy)carbazol, DFT frequency calculations were essential to confirm that the optimized geometries corresponded to true energy minima (characterized by the absence of imaginary frequencies). researchgate.net

This type of analysis provides a calculated vibrational spectrum that can be compared with experimental data from FTIR and Raman spectroscopy. Each calculated peak corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or C-O bond stretching. This correlation between theoretical and experimental spectra allows for a definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Quantum chemical calculations can accurately predict NMR chemical shifts (¹H and ¹³C), providing a powerful complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for modeling chemical shifts in carbazole derivatives.

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental values can help to resolve ambiguities in spectral assignments and provide a deeper understanding of how the electronic environment around each atom is influenced by the molecular conformation and substitution patterns. mdpi.com

DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which are valuable tools for predicting molecular reactivity and intermolecular interactions. nih.gov An MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

For this compound, the MEP would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ether and hydroxyl groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms of the N-H group on the carbazole ring and the O-H groups of the diol, identifying them as sites for nucleophilic attack or hydrogen bond donation. nih.gov

This information is crucial for predicting how the molecule will interact with other molecules, including solvents or biological receptors. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. dovepress.com MD simulations model the physical movements of atoms and molecules, providing detailed insights into processes like protein-ligand binding, solvation, and the formation of molecular aggregates. uc.ptdovepress.com

MD simulations have been extensively used to study Carvedilol, the parent drug that contains the this compound moiety. nih.gov These studies have investigated how Carvedilol and its metabolites interact with and bind to biological targets, such as viral proteins. nih.govnih.govresearchgate.net The simulations can reveal the stability of the drug-target complex and identify the specific intermolecular forces involved. nih.gov For instance, a molecular docking and MD simulation study revealed that the carbazole ring of Carvedilol is responsible for forming Pi-Pi stacking interactions with a histidine residue in the binding site of the SARS-CoV-2 main protease. researchgate.net This finding directly highlights the crucial role of the carbazole moiety in forming stable, non-covalent intermolecular interactions, which are fundamental to the molecule's biological activity.


Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its target receptor at the molecular level. In the context of carbazole derivatives, including compounds structurally related to this compound, molecular docking studies have been pivotal in elucidating their potential biological activities. These studies often focus on identifying key amino acid residues involved in the binding and characterizing the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the available research, the broader class of carbazole derivatives has been the subject of numerous computational investigations against various biological targets. For instance, various carbazole derivatives have been docked into the active sites of enzymes and receptors implicated in cancer and other diseases. These studies help in rationalizing the structure-activity relationships (SAR) and in the design of new, more potent, and selective inhibitors. A computational and polarographic study on Carvedilol, a molecule bearing the this compound moiety, has been conducted to evaluate its interaction with receptors by examining its binding with amino acids like serine and aspartic acid. researchgate.net

In a representative molecular docking workflow for a carbazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The carbazole ligand is then computationally placed into the binding site of the receptor, and various scoring functions are used to estimate the binding affinity. The results are typically visualized to analyze the binding mode and the specific interactions that stabilize the ligand-receptor complex. For example, studies on other carbazole-containing compounds have identified their potential as DNA methyltransferase (DNMT) inhibitors. bohrium.com

Table 1: Representative Ligand-Receptor Interactions for Carbazole Derivatives from Molecular Docking Studies

Target ProteinCarbazole Derivative TypeKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
DNA Methyltransferase 1 (DNMT1)3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivativesCYS1191, GLU1142, ARG1574Not specified
Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)General Ligands (for methodology reference)Not specified for a carbazoleNot specified
Various Cancer Cell Line TargetsN'-(2-(9H-carbazol-9-yl) acetyl)-4-chlorobenzenesulfonohydrazideNot specifiedNot specified

This table is illustrative and compiled from general findings on carbazole derivatives, not specifically this compound.

Computational Design and Optimization of Carbazole-Based Materials

The computational design and optimization of carbazole-based materials, a class to which this compound belongs, is a burgeoning field driven by the demand for novel organic materials with tailored electronic and optical properties. mdpi.com These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). mdpi.commdpi.com Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful toolkit for predicting the properties of these materials before their synthesis, thereby guiding the experimental efforts towards the most promising candidates. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most commonly employed computational methods for these investigations. aip.org These methods allow for the calculation of key electronic and photophysical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, absorption and emission spectra, and charge transport properties. aip.orgresearchgate.net The HOMO and LUMO energy levels are critical in determining the charge injection and transport capabilities of a material in an electronic device. The HOMO-LUMO gap is a good indicator of the material's potential color of emission in OLEDs and its absorption range in solar cells. aip.org

The design process often involves the systematic modification of a core carbazole structure, such as this compound, by introducing various electron-donating or electron-withdrawing groups. nih.gov The effect of these modifications on the material's properties is then evaluated computationally. For example, adding an electron-donating moiety can raise the HOMO level, while an electron-withdrawing group can lower the LUMO level, thus tuning the HOMO-LUMO gap. aip.org This ability to fine-tune the electronic structure is crucial for optimizing the performance of organic electronic devices. mdpi.com For instance, in the design of host materials for phosphorescent OLEDs, a high triplet energy is a key requirement, which can be predicted and optimized through computational studies. mdpi.com

Table 2: Key Computational Parameters in the Design of Carbazole-Based Optoelectronic Materials

Computational ParameterSignificance in Material DesignTypical Range for Carbazole Derivatives
HOMO Energy LevelDetermines the ability to donate an electron (hole injection/transport).-5.0 to -6.0 eV
LUMO Energy LevelDetermines the ability to accept an electron (electron injection/transport).-2.0 to -3.0 eV
HOMO-LUMO Gap (Band Gap)Influences the material's absorption and emission wavelengths.3.0 to 4.0 eV
Triplet Energy (T1)Crucial for host materials in phosphorescent OLEDs to ensure efficient energy transfer.> 2.7 eV
Reorganization EnergyAffects the charge mobility of the material.0.1 to 0.3 eV

Note: The values in this table are representative for the general class of carbazole derivatives and serve as an illustrative guide.

Through such computational screening and optimization, researchers can identify promising new carbazole-based materials with enhanced performance characteristics for a wide array of optoelectronic applications. ijtrd.com

Structure Property Relationships and Functional Modulation in Carbazole Systems

Impact of Substitution Patterns on Electronic and Optical Behavior

The electronic and optical properties of carbazole (B46965) derivatives are highly sensitive to the nature and position of substituent groups on the carbazole core. mdpi.com The carbazole ring can be functionalized at multiple sites, most commonly at the nitrogen atom (N-9) and the carbon positions C-2, C-3, C-6, and C-7. researchgate.netresearchgate.net These modifications allow for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's absorption, emission, and charge-transport properties. mdpi.com

For instance, attaching electron-donating groups (EDGs) like alkoxy or amino groups tends to raise the HOMO level, while electron-withdrawing groups (EWGs) like cyano or nitro groups lower the LUMO level. aip.orgnih.gov This principle is fundamental to creating "push-pull" architectures, where EDGs and EWGs are placed at opposite ends of the conjugated system to induce an intramolecular charge transfer (ICT) character. nih.gov This ICT can lead to red-shifted absorption and emission spectra, making the color of the emitted light tunable from blue to red. nih.gov

In the case of 3-(9H-Carbazol-4-yloxy)-1,2-propanediol , the carbazole core is substituted at the C-4 position with an ether linkage to a propanediol (B1597323) group. The oxygen atom acts as a mild electron-donating group, influencing the electronic density of the carbazole ring. Substitution at the 3,6-positions is a common strategy to extend conjugation and modify properties. epstem.netrsc.org For example, attaching phenyl moieties at the 3,6-positions can lower the triplet energy of the molecule. rsc.orgrsc.org Conversely, substitution at the 2,7-positions can significantly reduce the band-gap due to increased rigidity and conjugation. rsc.org

Furthermore, N-substitution is a powerful tool for modifying solubility and charge-transporting capabilities. researchgate.netmdpi.com Attaching bulky alkyl chains, such as in 9-(2-ethylhexyl)-9H-carbazole, can improve solubility in organic solvents and prevent aggregation, which is crucial for device fabrication from solution. nih.govmdpi.com The choice of substituent can also influence molecular packing in the solid state, thereby affecting charge mobility. nih.gov

Table 1. Effect of Substitution Position on Carbazole Properties
Substitution Position(s)Typical SubstituentsPrimary Effect on PropertiesReference Example
N-9Alkyl chains, Aryl groupsImproves solubility, tunes HOMO level, affects charge transport.9-ethyl-9H-carbazole
C-3, C-6Aryl, Cyanovinylene, PhenylExtends π-conjugation, creates push-pull systems, lowers triplet energy.3,6-bis(phenylethynyl)-9H-carbazole
C-2, C-7Aryl, HeterocyclesMaximizes conjugation extension, reduces band-gap, enhances charge transport along the polymer backbone.Poly(2,7-carbazole)s
C-4-OR, -NR2Introduces donor character, influences local electronic structure.This compound

Role of Conjugation Length and Molecular Architecture on Photophysical Properties

The extent of the π-conjugated system in carbazole-based molecules is a determining factor for their photophysical properties. ias.ac.in Extending the conjugation length, for instance by creating oligomers or polymers of carbazole units or by linking the carbazole core to other aromatic systems, typically results in a bathochromic (red) shift in both absorption and emission spectra. mdpi.comnih.gov This is a direct consequence of a smaller HOMO-LUMO gap in more extended π-systems. mdpi.comias.ac.in

A systematic study on a series of carbazole and diketopyrrolopyrrole-based oligomers demonstrated that as the number of repeating units increased, the maximum absorption peaks shifted to longer wavelengths (a red-shift). mdpi.com For example, the longest oligomer showed a 60 nm red-shift compared to the shortest one, indicating a significant extension of π-conjugation. mdpi.com

The molecular architecture—whether the molecule is linear, branched (star-shaped), or cyclic—also plays a critical role. acs.orgumons.ac.be

Linear Systems: In linear polymers like poly(2,7-carbazole)s, charge can delocalize effectively along the polymer backbone, which is advantageous for applications in transistors and solar cells. researchgate.netacs.org

Branched/Star-Shaped Systems: These architectures can lead to high fluorescence quantum yields by isolating chromophores and preventing aggregation-caused quenching. A study of star-shaped triazine–phenylene–carbazole molecules found that the length of the bridging phenylene units strongly impacts intramolecular charge transfer (ICT) and intersystem crossing (ISC). acs.org

Cyclic Systems (Nanohoops): Cyclic structures, such as icm.edu.plcyclo-2,7-carbazoles, exhibit unique properties due to their curvature. The curvature can alter the electronic effects of substituents compared to their linear counterparts and can lead to significantly different charge transport properties. umons.ac.be For instance, one nanohoop was found to have a field-effect mobility six times higher than its linear analogue. umons.ac.be

The specific linking positions on the carbazole unit are also crucial. Linkages through the 2,7-positions create a more linear and rigid polymer backbone, enhancing electronic delocalization compared to linkages at the 3,6-positions. rsc.orgnih.gov This enhanced conjugation in 2,7-linked systems is predicted to improve electronic transport along polymer chains. nih.gov

Intermolecular Interactions and Aggregation Effects on Photoluminescence

In the solid state or in concentrated solutions, carbazole derivatives are subject to intermolecular interactions, such as π-π stacking, which can profoundly affect their photoluminescence. rsc.org The manner in which molecules pack together can either quench fluorescence, a phenomenon known as aggregation-caused quenching (ACQ), or in some specially designed molecules, enhance it, a process called aggregation-induced emission (AIE). rsc.orgnih.govacs.org

ACQ is common in planar aromatic molecules like carbazole. acs.org When molecules stack closely, they can form non-emissive excited states (excimers), which provide a pathway for non-radiative decay, thus reducing the fluorescence quantum yield. mdpi.com This is often observed as a difference between the photoluminescence of a dilute solution and that of a thin film, where aggregation is more pronounced. mdpi.com

Conversely, the AIE phenomenon is observed in molecules that are non-emissive in solution but become highly luminescent upon aggregation. rsc.orgfrontiersin.org This is typically achieved by designing molecules with rotatable parts that undergo non-radiative decay through intramolecular motion in solution. In the aggregated state, these motions are restricted, blocking the non-radiative pathways and forcing the molecule to decay radiatively, thus "turning on" the fluorescence. nih.gov Several D-π-A type carbazole derivatives have been shown to exhibit outstanding AIE properties. rsc.orgnih.gov

The substituents on the carbazole core can mediate these intermolecular interactions. For This compound , the propanediol group is capable of forming intermolecular hydrogen bonds. This could lead to specific, ordered packing arrangements in the solid state, potentially influencing the photoluminescence properties in a way distinct from simple π-π stacking. The close packing arrangements in molecular crystals can lead to significant wave function overlap and short-range interactions that influence exciton (B1674681) behavior. rsc.org

Tunability of Charge Transport Characteristics through Structural Design

Carbazole is well-known for its excellent hole-transporting (p-type) properties, attributed to its electron-rich nature. mdpi.comnih.gov This has made carbazole derivatives ubiquitous as hole-transport materials (HTMs) in OLEDs and perovskite solar cells. nih.govmdpi.com However, the charge transport characteristics can be tuned, and even ambipolar (both hole and electron transporting) or n-type (electron transporting) behavior can be induced through strategic structural design. researchgate.netrsc.org

The key to tuning charge transport lies in modulating the HOMO and LUMO energy levels and influencing the molecular packing in the solid state.

Enhancing Hole Transport: To improve hole mobility, the HOMO level should be appropriately aligned with the anode or donor material, and strong intermolecular π-π overlap should be encouraged to facilitate hopping between adjacent molecules. acs.org For example, large conjugated systems, as seen in bis-carbazole structures, can facilitate more efficient π-stacking and improve hole transport. mdpi.com

Inducing Electron Transport: To impart electron-transporting (n-type) ability, strong electron-withdrawing groups (EWGs) are attached to the carbazole core. researchgate.netrsc.org For example, the introduction of a powerful EWG like the tricyanovinyl group onto a carbazole derivative was shown to afford electron-transporting ability in addition to its inherent hole-transporting properties, making the material ambipolar. researchgate.netrsc.org

Table 2. Structural Design Strategies for Tuning Charge Transport in Carbazole Systems
GoalDesign StrategyMolecular ChangeResulting Property
Improve Hole Transport (p-type)Increase intermolecular π-π overlapCreate larger, planar conjugated systems (e.g., bis-carbazoles).Higher hole mobility (μh).
Induce Electron Transport (n-type)Lower the LUMO energy levelAttach strong electron-withdrawing groups (e.g., tricyanovinyl, cyano).Ambipolar or n-type character.
Enhance Mobility via ArchitectureUtilize novel architecturesSynthesize cyclic nanohoops instead of linear oligomers.Significantly increased charge mobility.
Improve ProcessabilityIncrease solubilityAdd flexible alkyl chains at the N-9 position.Better film formation and device fabrication.

Correlation of Experimental Observations with Theoretical Predictions

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for understanding and predicting the properties of carbazole systems. icm.edu.plresearchgate.net These theoretical calculations provide deep insights into the relationship between molecular structure and electronic properties, often showing excellent agreement with experimental results. nih.govrsc.orgnih.govtubitak.gov.tr

Key areas where theoretical predictions complement experimental work include:

Geometries and Energy Levels: DFT calculations can accurately predict the ground-state geometry of carbazole molecules. These optimized structures are then used to calculate the HOMO and LUMO energy levels, which correlate directly with experimentally measured ionization potentials and electron affinities from techniques like cyclic voltammetry. nih.gov For example, DFT-computed HOMO energy values for a series of quinoline-carbazole derivatives were shown to be in good agreement with the experimental values. nih.gov

Optical Spectra: TD-DFT is used to simulate UV-Vis absorption and emission spectra. aip.orgias.ac.inrsc.org The calculated transition energies and oscillator strengths can explain the origins of observed spectral bands (e.g., π-π* vs. charge-transfer transitions) and predict how chemical modifications will shift the spectra. ias.ac.inresearchgate.net Comparisons between theoretical and experimental spectra have shown that the calculated maximum absorption wavelengths match well with experimental data. ias.ac.in

Charge Transport: Theoretical calculations can help rationalize observed charge transport properties. By analyzing the electronic couplings between adjacent molecules in a crystal structure, researchers can understand why one molecular packing arrangement leads to better charge mobility than another. nih.govumons.ac.be For instance, theoretical calculations revealed that while the electronic couplings were stronger for a linear carbazole oligomer, their anisotropic nature made them more sensitive to defects, explaining why the corresponding nanohoop experimentally showed better charge transport. umons.ac.be

Nonlinear Optical (NLO) Properties: DFT can be used to calculate NLO properties like polarizability and hyperpolarizability, guiding the design of new materials for applications in photonics and optical switching. nih.govrsc.org

This synergy between theory and experiment accelerates the materials discovery process. researchgate.net Computational screening can identify promising candidate molecules before undertaking complex and time-consuming synthesis, allowing researchers to focus their efforts on the most promising structures for a given application. nih.govresearchgate.net

Advanced Materials Science Applications of Carbazole Based Compounds

Organic Light-Emitting Diodes (OLEDs)

The inherent characteristics of the carbazole (B46965) moiety, such as its electron-rich nature and rigid planar structure, make it an excellent candidate for multiple roles within OLEDs. mdpi.com These devices rely on the efficient injection and transport of charge carriers (holes and electrons) and their subsequent recombination in an emissive layer to generate light. Carbazole derivatives have been successfully employed as emitters, host materials, and in hole-transporting layers, contributing to enhanced efficiency, stability, and color purity of OLEDs. researchgate.net

Emitters and Host Materials

In OLEDs, the emissive layer is where electroluminescence occurs. Carbazole-based materials can function both as the fluorescent emitters themselves and as the host material for phosphorescent or other types of emitters. researchgate.net As emitters, carbazole derivatives can be designed to emit light across the visible spectrum, particularly in the blue region, which is crucial for full-color displays and white lighting. rsc.org

When used as a host material, the high triplet energy of the carbazole unit is a key advantage. mdpi.com It allows for the efficient transfer of energy to phosphorescent guest emitters (dopants) without quenching their emissive triplet states. This is particularly important for achieving high-efficiency blue phosphorescent OLEDs. acs.org For instance, 1,3-bis(9-carbazolyl)benzene (mCP) and 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) are classic examples of carbazole-based hosts that have been widely used in research and commercial applications. The incorporation of carbazole derivatives as hosts has led to devices with high external quantum efficiencies (EQEs). For example, a green thermally activated delayed fluorescence (TADF) emitter, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), when used in a host material featuring a sulfone-carbazole structure, has resulted in OLEDs with significantly high efficiencies. optica.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency without the need for heavy metals found in phosphorescent emitters. Carbazole is a popular electron-donating building block for TADF emitters. These molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).

This small energy gap facilitates the up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). Carbazole derivatives are often paired with strong electron-accepting units to create a charge-transfer state that minimizes ΔEST. Introducing steric hindrance between the carbazole (donor) and acceptor moieties can further reduce this energy gap. For example, a TADF emitter with two mutually restricted carbazole groups (DCZ-TTR) showed a smaller ΔEST (0.03 eV) compared to a similar compound with one free-rotation carbazole (CZ-TTR) (0.10 eV), leading to a significantly higher EQE of 20.1% in the resulting device.

Hole Transporting Layers

Efficient hole injection and transport from the anode to the emissive layer are critical for OLED performance, and carbazole derivatives excel in this role. researchgate.net The electron-rich nature and high hole mobility of the carbazole core make it an ideal component for Hole Transporting Layers (HTLs). Materials used in HTLs must form stable amorphous films to prevent crystallization, which can degrade device performance.

Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based materials are extensively utilized as electron-donating components in the active layers of organic photovoltaic (OPV) devices and as sensitizers in dye-sensitized solar cells (DSSCs). In both technologies, the primary goal is to efficiently absorb light and convert it into electrical energy. The favorable electronic properties of carbazole, such as its ability to transport holes and its broad absorption spectrum when functionalized, are key to its success in these applications.

In OPVs, carbazole-containing polymers are often used as the donor material in a bulk-heterojunction (BHJ) structure with an electron-accepting material. Copolymers incorporating 2,7-disubstituted carbazole units have shown great promise, with some devices achieving power conversion efficiencies (PCE) of up to 6%. Self-assembled monolayers (SAMs) based on carbazole derivatives, such as [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz), can be used as hole-extracting interlayers on indium tin oxide (ITO) electrodes, improving the work function and enhancing device performance and stability.

Device Type Carbazole Derivative Role Key Performance Metric Example Compound/System
OPVDonor PolymerPower Conversion Efficiency (PCE) up to 6%2,7-carbazole donor-acceptor copolymers
OPVHole-Extracting SAMPCE up to 18.5%[2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz)
DSSCSensitizer (B1316253) (Dye)PCE up to 8.67%D-π-A dye with a carbazole donor and triarylamine acceptor

Photorefractive Materials

The photorefractive effect is a phenomenon where the refractive index of a material is changed by exposure to light. This effect arises from the spatial modulation of charge carriers, which creates an internal electric field that alters the material's refractive index. Carbazole-based materials have been central to the development of organic photorefractive materials due to their excellent photoconductivity.

Poly(N-vinylcarbazole) (PVK) is a widely studied polymer in this field. Photorefractive composites are often created by doping PVK with a nonlinear optical (NLO) chromophore to provide the electro-optic response, and a sensitizer (like 2,4,7-trinitro-9-fluorenone or C60) to enhance charge generation in the visible spectrum. In these systems, the carbazole moieties are responsible for transporting the photogenerated holes. The performance of these materials is evaluated by metrics such as diffraction efficiency and two-beam coupling (TBC) gain. Some carbazole-based polymeric systems have shown high TBC gain coefficients (e.g., 140 cm⁻¹) and diffraction efficiencies (e.g., 8.3%) even at a zero applied electric field.

Conducting Polymers and Organic Semiconductors

Carbazole derivatives are versatile building blocks for conducting polymers and organic semiconductors due to their charge transport capabilities and environmental stability. Poly(N-vinylcarbazole) (PVK) was one of the first and most thoroughly studied photoconducting polymers. mdpi.com While not a conjugated polymer in its backbone, charge transport in PVK occurs through a hopping mechanism between the pendant carbazole units. mdpi.com

Polymers with carbazole units integrated into the main chain, particularly through the 3,6- or 2,7-positions, create conjugated systems with extended π-electron delocalization. These materials exhibit semiconducting properties and have applications in various electronic devices. mdpi.com Electropolymerization is a common method to create thin, conductive films of polycarbazoles on electrode surfaces. These films can exhibit electrochromic properties, changing color in response to an applied voltage, which makes them suitable for applications like smart windows. mdpi.com The excellent charge transport, photoconductivity, and versatility of functionalization make carbazole-based polymers a cornerstone in the field of organic electronics.

Application Area Key Carbazole-Based Material Function/Property Performance Highlight
Photorefractive MaterialsPoly(N-vinylcarbazole) (PVK) CompositesPhotoconductivity (hole transport)Diffraction efficiency >80% at high electric fields
Conducting PolymersPoly(3,6-carbazole)sElectrical conductivity, ElectrochromismStable redox activity and color change
Organic SemiconductorsPoly(2,7-carbazole)sCharge carrier mobility, ElectroluminescenceUsed in organic field-effect transistors (OFETs) and polymer LEDs

Fluorescent Sensing Applications

The carbazole nucleus is an excellent fluorophore, and its derivatives are widely explored as fluorescent chemosensors for the detection of various analytes, including metal ions and biomolecules. researchgate.netresearchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT), which can be modulated by the interaction of the analyte with the sensor molecule. This interaction leads to a detectable change in the fluorescence intensity or a shift in the emission wavelength.

While specific studies on the fluorescent sensing applications of "3-(9H-Carbazol-4-yloxy)-1,2-propanediol" are not extensively documented, the closely related compound Carvedilol, which shares the same carbazole-alkoxy-propanol core structure, has been studied for its fluorescent properties. Research has shown that Carvedilol exhibits fluorescence with an excitation maximum at 254 nm and an emission maximum at 356 nm. The fluorescence intensity of Carvedilol is sensitive to the pH of the medium, indicating its potential for use in pH sensing or in sensing applications where pH plays a crucial role.

The development of carbazole-based fluorescent sensors is a burgeoning field. For instance, various carbazole derivatives have been designed to selectively detect metal ions such as Cu²⁺ and Co²⁺. researchgate.netnih.gov In a study on a Cu²⁺ sensor, the addition of the metal ion led to a significant fluorescence quenching effect, allowing for its quantitative analysis. nih.gov This quenching was attributed to the formation of a stable 1:1 complex between the carbazole-based sensor and the Cu²⁺ ion. nih.gov Another investigation focused on a carbazole Schiff base as a "turn-on" fluorescent sensor for Co²⁺, where the fluorescence emission was sharply enhanced upon binding with the ion, enabling detection limits in the sub-micromolar range. researchgate.net

These examples highlight the versatility of the carbazole scaffold in designing fluorescent sensors. The "this compound" molecule, with its carbazole fluorophore and the diol group capable of acting as a binding site, represents a promising candidate for the development of novel fluorescent sensors for a range of analytes.

Table 1: Spectral Properties of a Representative Carbazole-Based Compound (Carvedilol)

PropertyValue
Excitation Wavelength (λex)254 nm
Emission Wavelength (λem)356 nm
Sensing MechanismFluorescence Intensity Change
Potential AnalytesH⁺ (pH), Metal Ions

Supramolecular Devices and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of functional materials and devices. Carbazole-containing molecules are excellent building blocks for supramolecular assemblies due to their rigid and planar structure, which facilitates π-π stacking interactions. Furthermore, the ability to introduce functional groups that can participate in other non-covalent interactions, such as hydrogen bonding and van der Waals forces, allows for the precise control over the self-assembly process.

The compound "this compound" possesses both the carbazole moiety for potential π-π stacking and a 1,2-propanediol group that is capable of forming strong hydrogen bonds. This combination of features makes it an ideal candidate for forming well-defined supramolecular structures, such as gels, liquid crystals, and other ordered assemblies.

Again, drawing a parallel with its analogue Carvedilol, studies on its solid forms have revealed the critical role of supramolecular interactions in its crystal packing. rsc.org The crystal structure of Carvedilol polymorphs and solvates is dictated by a network of hydrogen bonds and other intermolecular interactions. nih.govnih.gov These interactions influence the physicochemical properties of the material, such as its dissolution rate. rsc.org For instance, the hemihydrate of Carvedilol forms a crystal structure where the molecules are strongly linked by hydrogen bonds, creating a layered arrangement. nih.gov

The self-assembly of carbazole derivatives has been harnessed to create functional supramolecular devices. For example, carbazole-based molecules have been designed to form self-assembled monolayers (SAMs) on surfaces. These SAMs can act as hole-transporting layers in organic electronic devices like solar cells, demonstrating how supramolecular organization can be translated into device functionality.

The ability of "this compound" to self-assemble into ordered structures opens up possibilities for its use in various advanced materials. The formation of supramolecular gels, for instance, could lead to applications in drug delivery, tissue engineering, or as stimuli-responsive materials. The precise control over the self-assembly process through molecular design is a key area of research in the development of next-generation supramolecular devices.

Table 2: Key Supramolecular Interactions in Carbazole-Based Assemblies

Interaction TypeDescription
π-π Stacking Attraction between the aromatic carbazole rings, leading to ordered stacks.
Hydrogen Bonding Strong directional interactions involving the hydroxyl groups of the propanediol (B1597323) moiety and the N-H group of the carbazole.
Van der Waals Forces Weaker, non-directional forces contributing to the overall stability of the assembly.

Exploration of Molecular Mechanisms in Biological Systems

Molecular Interactions with Biological Targets

Carvedilol's therapeutic and biological effects stem from its direct interactions with a range of molecular targets, including enzymes, DNA, and various proteins involved in critical signaling pathways.

Enzyme Inhibition Studies

Carvedilol has demonstrated inhibitory effects on several key enzymes, influencing various cellular processes.

α-Glucosidase and Topoisomerase II: Despite the extensive research on Carvedilol's enzymatic interactions, specific studies detailing its inhibitory effects on α-glucosidase and topoisomerase II are not prominently available in the current body of scientific literature.

Tyrosinase: Carvedilol has been shown to suppress melanin (B1238610) synthesis by affecting tyrosinase, the key enzyme in melanogenesis. It reduces cellular tyrosinase activity and downregulates the expression of tyrosinase, as well as tyrosinase-related proteins (TRP)-1 and TRP-2. dntb.gov.uanih.govresearchgate.netnih.gov This effect is mediated through the inhibition of the cAMP/CREB signaling pathway, which leads to a decrease in the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes. dntb.gov.uanih.govnih.gov

Kinases: Carvedilol exhibits inhibitory activity against several kinases. It has been found to inhibit mitogen-activated protein (MAP) kinase in a concentration-dependent manner in rat smooth muscle cells, with a 10 µM concentration causing a 50% inhibition of MAP kinase activity in a cell-free assay. nih.gov Furthermore, Carvedilol inhibits the activation of stress-activated protein kinase (SAPK/JNK), which is implicated in cell death pathways. nih.gov In reperfused rabbit hearts, a 10 µM concentration of Carvedilol inhibited SAPK activation by 61%. nih.gov

EnzymeEffect of 3-(9H-Carbazol-4-yloxy)-1,2-propanediolMechanism/ObservationsReferences
α-GlucosidaseData not available--
TyrosinaseInhibition of activity and expressionDownregulates MITF and melanogenic enzymes (tyrosinase, TRP-1, TRP-2) via inhibition of the cAMP/CREB signaling pathway. dntb.gov.uanih.govnih.gov dntb.gov.uanih.govresearchgate.netnih.gov
Topoisomerase IIData not available--
Mitogen-Activated Protein (MAP) KinaseInhibitionA 10 µM concentration resulted in 50% inhibition in a cell-free assay. nih.gov nih.gov
Stress-Activated Protein Kinase (SAPK/JNK)Inhibition of activationA 10 µM concentration inhibited reperfusion-induced activation by 61%. nih.gov nih.gov

DNA Intercalation and Binding Mechanisms

While Carvedilol is known to prevent oxidative DNA damage by scavenging reactive oxygen species, direct evidence and detailed molecular mechanisms of its intercalation or binding to DNA are not extensively documented in the available research. nih.govmdpi.com Molecular docking studies have been employed to investigate the binding affinity of Carvedilol with various proteins, but specific studies focusing on its interaction with DNA are limited. nih.govnih.govresearchgate.netresearchgate.net

Protein Binding and Modulation

Carvedilol interacts with and modulates the activity of several key signaling proteins.

STAT Pathway: Carvedilol has been shown to suppress the levels of hepatic Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This suggests a potential role for Carvedilol in modulating inflammatory and carcinogenic processes where STAT3 is a critical mediator. nih.gov

Proteasome: Information regarding the direct interaction and modulation of the proteasome by Carvedilol is not readily available in the scientific literature.

Other Proteins: Carvedilol is known to modulate the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking NF-κB activity. oup.com It also stimulates β-arrestin signaling, which is a distinct mechanism from its beta-blocking activity and contributes to its cardioprotective effects. nih.govnih.gov

Cellular Pathway Modulation at the Molecular Level

Carvedilol influences a variety of cellular pathways at the molecular level, leading to significant effects on cell fate and function.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Carvedilol has been shown to have a modulatory role in both apoptosis and cell cycle progression.

Apoptosis: Carvedilol generally exhibits anti-apoptotic properties in various cell types. It can inhibit apoptosis through multiple mechanisms:

TLR4/NF-κB Pathway: In cardiomyocytes, Carvedilol decreases apoptosis induced by simulated ischemia/reperfusion by reducing the expression of Toll-like receptor 4 (TLR4) and NF-κB. nih.gov

Fas/Fas Ligand and Caspase-3 Pathway: It can block epinephrine-induced apoptosis in human coronary artery endothelial cells by modulating the Fas/Fas ligand pathway and inhibiting the activation of caspase-3. oup.com

Mitochondrial Pathway: Carvedilol can suppress apoptosis by inhibiting the release of mitochondrial cytochrome c, which in turn reduces the activation of the caspase cascade. jacc.org

Nrf2/ARE Pathway: It can also inhibit apoptosis by activating the nuclear factor E2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which upregulates antioxidant defenses. nih.gov

Autophagy: In neonatal rat ventricular myocytes, Carvedilol protects against anoxia-induced apoptosis by inducing autophagy, partly through the AMPK/mTOR pathway. benthamdirect.com

Cellular ContextEffect on ApoptosisMolecular MechanismReferences
Cardiomyocytes (Ischemia/Reperfusion)InhibitionDownregulation of TLR4 and NF-κB. nih.gov nih.gov
Human Coronary Artery Endothelial CellsInhibitionModulation of Fas/Fas ligand pathway and inhibition of caspase-3 activation. oup.com oup.com
Endothelial Cells (CHF)InhibitionInhibition of mitochondrial cytochrome c release and subsequent caspase activation. jacc.org jacc.org
Retinal Pigment Epithelial Cells (High Glucose)InhibitionActivation of the Nrf2/ARE pathway. nih.gov nih.gov
Neonatal Rat Ventricular Myocytes (Anoxia)InhibitionInduction of autophagy via the AMPK/mTOR pathway. benthamdirect.com benthamdirect.com

Cell Cycle Arrest: Carvedilol has been observed to inhibit the progression of the cell cycle. In vascular smooth muscle cells, a 10 µM concentration of Carvedilol significantly decreased the number of cells in the S and G2/M phases of the cell cycle by 30-50%. nih.gov This suggests that Carvedilol can regulate cell proliferation by halting the cell cycle at these checkpoints. nih.gov

Effects on Membrane Permeability and Reactive Oxygen Species Generation

Carvedilol's interactions with cellular membranes and its antioxidant properties are key aspects of its molecular mechanism.

Membrane Permeability: Carvedilol can influence membrane permeability. It has been shown to prevent the induction of the mitochondrial permeability transition pore (PTP) in rat liver mitochondria, which is a critical event in some forms of cell death. nih.gov As a substrate and inhibitor of P-glycoprotein, Carvedilol's transport across cell membranes is also affected, which can influence its intracellular concentration and efficacy. tandfonline.com Studies have also indicated that Carvedilol exhibits segmental-dependent permeability in the gastrointestinal tract. nih.gov

Reactive Oxygen Species Generation: Carvedilol is a potent antioxidant and has been shown to inhibit the generation of reactive oxygen species (ROS). nih.govamanote.com It significantly inhibits ROS generation by leukocytes. nih.gov Furthermore, Carvedilol can eliminate ROS production induced by carcinogens like benzo(a)pyrene, thereby preventing subsequent DNA damage. nih.govmdpi.com This antioxidant activity is a key component of its protective effects in various pathological conditions. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The molecular structure of this compound serves as the foundational scaffold for Carvedilol, a well-documented adrenoceptor antagonist. The pharmacological profile of this chemical family is intrinsically linked to its structural characteristics, and extensive research has been dedicated to elucidating the relationship between specific molecular features and biological activity. These structure-activity relationship (SAR) studies are crucial for understanding the compound's interaction with its biological targets and for the rational design of new derivatives with potentially improved therapeutic properties.

Key Structural Features and Their Impact on Activity:

The Propanolamine Side Chain: As with other aryloxypropanolamine β-blockers, the 1,2-propanediol moiety, particularly when part of a 2-hydroxy-3-aminopropyl chain, is critical for β-adrenergic receptor antagonism. The stereochemistry of the hydroxyl group on this side chain is a key determinant of activity. For Carvedilol, the S-(-)-enantiomer is responsible for both β- and α1-adrenoceptor blockade, while the R-(+)-enantiomer exhibits primarily α1-blocking activity. This highlights the stereospecific nature of the interaction with the β-adrenergic receptor.

The Carbazole (B46965) Moiety: The carbazole portion of the molecule is a distinguishing feature compared to many other β-blockers and contributes significantly to the unique pharmacological profile of its derivatives, such as Carvedilol. This lipophilic, tricyclic aromatic system is primarily responsible for the antioxidant and free radical scavenging properties of Carvedilol. Research has shown that the antioxidant effect resides mainly in the carbazole moiety. guidetopharmacology.org Modifications to this ring system can influence not only the antioxidant capacity but also the metabolic stability of the compound. For instance, the introduction of a fluorine atom at position 8 of the carbazole ring has been investigated as a strategy to block a critical metabolic pathway, potentially increasing the half-life of the drug. uwo.ca

Substitutions on the Carbazole Ring: Studies on Carvedilol analogs have indicated that substitutions on the carbazole ring can modulate the compound's activity. For example, the substitution of a hydroxyl group at certain positions on the phenyl ring of the carbazole can lead to an increase in antioxidant activity. guidetopharmacology.org This suggests that the electronic properties of the carbazole system play a role in its ability to scavenge free radicals.

Quantitative Insights from Carvedilol Studies:

Below is an interactive data table summarizing the adrenergic receptor binding affinities for the enantiomers of Carvedilol, which incorporates the this compound core.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Primary Activity
S-(-)-Carvedilolβ1-Adrenergic Receptor~0.9β- and α1-Blocker
S-(-)-Carvedilolβ2-Adrenergic Receptor~0.2β- and α1-Blocker
S-(-)-Carvedilolα1-Adrenergic Receptor~2.6β- and α1-Blocker
R-(+)-Carvedilolβ1-Adrenergic Receptor~100α1-Blocker
R-(+)-Carvedilolβ2-Adrenergic Receptor~100α1-Blocker
R-(+)-Carvedilolα1-Adrenergic Receptor~2.2α1-Blocker

Research Findings on Structural Modifications:

Recent research has also explored simplified analogs of the carbazole structure to investigate their potential as β-blockers. For example, indole (B1671886) derivatives have been studied as simplified analogs of the carbazole moiety. These studies aim to identify the minimal structural requirements for β1-adrenergic receptor interaction and to develop novel compounds with high potency and selectivity. Molecular docking studies have been employed to predict the binding modes of these simplified analogs within the active site of the β1-AR.

Q & A

Synthesis and Optimization

Q: What are the established synthetic routes for 3-(9H-Carbazol-4-yloxy)-1,2-propanediol, and what key reaction parameters influence yield and purity? A: The compound can be synthesized via nucleophilic substitution or condensation reactions involving carbazole derivatives and epoxide intermediates. Key parameters include:

  • Temperature control : Reactions involving carbazole derivatives (e.g., epoxidation of carbazole precursors) often require precise thermal conditions to avoid side reactions like over-oxidation .
  • Catalyst selection : Acidic or basic catalysts may influence regioselectivity during propanediol linkage formation. For example, acetic anhydride has been used in analogous carbazole-1,3,4-oxadiazole syntheses to promote cyclization .
  • Purification : Column chromatography with silica gel (e.g., eluent: dichloromethane/methanol gradients) is critical to isolate the target compound from byproducts like unreacted carbazole or dimerized species .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound? A: Multi-modal characterization is essential:

  • NMR spectroscopy : 1^1H NMR can confirm the presence of carbazole aromatic protons (δ 7.2–8.5 ppm) and propanediol methine/methylene signals (δ 3.5–4.5 ppm). 13^{13}C NMR resolves carbonyl or ether linkages .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 284.12 for C15_{15}H15_{15}NO3_3) and fragmentation patterns .
  • Infrared spectroscopy : Absorbance bands near 1100 cm1^{-1} (C–O–C stretching) and 3400 cm1^{-1} (–OH) confirm ether and propanediol groups .

Purity Assessment

Q: How can researchers assess the purity of this compound, especially in the presence of structurally related impurities? A: Impurity profiling requires:

  • HPLC methods : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to resolve impurities like underivatized carbazole or hydroxylated byproducts .
  • Comparative retention times : Cross-reference with pharmacopeial standards for carvedilol-related impurities (e.g., bis-propanediol adducts) to identify co-eluting species .
  • Quantitative thresholds : Total impurities should not exceed 0.5% as per pharmacopeial guidelines .

Metabolic Pathway Elucidation

Q: What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models? A: Advanced approaches include:

  • Isotopic labeling : Introduce 14^{14}C or 13^{13}C labels at the propanediol moiety to track metabolic cleavage in liver microsomes .
  • LC-MS/MS analysis : Identify phase I metabolites (e.g., hydroxylated carbazole) and phase II conjugates (e.g., glucuronides) using fragmentation patterns .
  • In vitro assays : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to map enzyme-specific oxidation pathways .

Addressing Bioactivity Data Contradictions

Q: How should conflicting data regarding the compound’s bioactivity be addressed methodologically? A: Resolve discrepancies via:

  • Dose-response standardization : Ensure consistent molar concentrations across assays (e.g., IC50_{50} values in antimicrobial tests) .
  • Cell line validation : Cross-test activity in primary vs. immortalized cells to rule out lineage-specific effects .
  • Positive controls : Compare with reference compounds (e.g., fluconazole for antifungal assays) to calibrate experimental conditions .

Propanediol Moietýs Pharmacological Role

Q: What role does the propanediol moiety play in the compound’s pharmacological interactions? A: Comparative studies with analogs (e.g., Mephenesin, a muscle relaxant with a similar propanediol backbone) suggest:

  • Hydrogen bonding : The –OH groups enhance solubility and receptor binding via polar interactions .
  • Conformational flexibility : The diol structure allows adaptive binding to hydrophobic pockets in enzymes or transporters .
  • Metabolic stability : Propanediol derivatives resist rapid hepatic clearance compared to shorter-chain glycols .

Stability and Degradation Analysis

Q: How to evaluate the compound’s stability under various experimental conditions and identify degradation products? A: Methodological steps include:

  • Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and acidic/alkaline buffers (pH 1–13) to simulate stress conditions .
  • LC-HRMS monitoring : Track degradation products like carbazole-quinones (oxidation) or propanediol cleavage fragments .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions .

Computational Binding Studies

Q: What in silico methods are suitable for predicting the compound’s binding affinity to target proteins? A: Utilize:

  • Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with carbazole-binding targets (e.g., DNA topoisomerases) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories, focusing on propanediol-protein hydrogen bonds .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50_{50} data to optimize derivatives .

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